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Compound of Interest

Compound Name: 2-Ethylphenyl Acetate

Cat. No.: B1277458 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylphenyl Acetate, catering to researchers, scientists, and professionals in drug

development. The document presents available experimental data for Mass Spectrometry (MS)

and Infrared (IR) spectroscopy, supplemented with predicted Nuclear Magnetic Resonance

(NMR) data due to the absence of experimentally acquired spectra in readily accessible

databases. Detailed experimental protocols for acquiring such spectra are also provided, along

with a visual workflow of the spectroscopic analysis process.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 2-Ethylphenyl
Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 2-Ethylphenyl Acetate are not readily available in

common public spectral databases. Therefore, predicted data is provided below. These

predictions are based on computational algorithms and should be used as an estimation until

experimental data becomes available.

Table 1: Predicted ¹H NMR Spectral Data for 2-Ethylphenyl Acetate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1277458?utm_src=pdf-interest
https://www.benchchem.com/product/b1277458?utm_src=pdf-body
https://www.benchchem.com/product/b1277458?utm_src=pdf-body
https://www.benchchem.com/product/b1277458?utm_src=pdf-body
https://www.benchchem.com/product/b1277458?utm_src=pdf-body
https://www.benchchem.com/product/b1277458?utm_src=pdf-body
https://www.benchchem.com/product/b1277458?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.20 - 7.05 Multiplet 4H Aromatic protons

2.65 Quartet 2H -CH₂- (ethyl group)

2.15 Singlet 3H -C(O)CH₃

1.20 Triplet 3H -CH₃ (ethyl group)

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is predicted and should be considered an

estimate.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Ethylphenyl Acetate

Chemical Shift (ppm) Assignment

169.5 C=O

148.0 C-O (aromatic)

135.0 C (aromatic, substituted)

128.5 CH (aromatic)

126.0 CH (aromatic)

125.5 CH (aromatic)

123.0 CH (aromatic)

23.0 -CH₂- (ethyl group)

21.0 -C(O)CH₃

14.0 -CH₃ (ethyl group)

Solvent: CDCl₃. Data is predicted and should be considered an estimate.

Infrared (IR) Spectroscopy
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The following data was obtained from Attenuated Total Reflectance (ATR) Fourier-Transform

Infrared (FTIR) spectroscopy.

Table 3: IR Spectroscopic Data for 2-Ethylphenyl Acetate

Wavenumber (cm⁻¹) Intensity Assignment

3060 - 3020 Medium Aromatic C-H stretch

2970 - 2850 Medium Aliphatic C-H stretch

1765 Strong C=O (ester) stretch

1590, 1480, 1450 Medium-Weak
Aromatic C=C skeletal

vibrations

1210 Strong C-O (ester) stretch

750 Strong
Ortho-disubstituted benzene

C-H bend

Source: PubChem CID 9898919.[1]

Mass Spectrometry (MS)
The following data was obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with

electron ionization (EI).

Table 4: Mass Spectrometry Data for 2-Ethylphenyl Acetate

m/z Relative Intensity (%) Assignment

164 25 [M]⁺ (Molecular ion)

122 100 [M - C₂H₂O]⁺

107 80 [M - C₂H₂O - CH₃]⁺

91 40 [C₇H₇]⁺ (Tropylium ion)

43 60 [CH₃CO]⁺
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Source: PubChem CID 9898919.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-Ethylphenyl Acetate sample

Deuterated chloroform (CDCl₃)

NMR tube (5 mm diameter)

Pipettes

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethylphenyl Acetate in 0.6-0.7

mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS as an internal reference.

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

Insert the sample into the NMR magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.
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¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm.

Use a 30-45 degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set the spectral width to approximately 220 ppm.

Use a 45-degree pulse angle.

Employ proton decoupling to simplify the spectrum.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (typically 128 or more) due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

Materials:

2-Ethylphenyl Acetate sample

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR crystal. This will be subtracted from the sample spectrum.

Sample Application: Place a small drop of 2-Ethylphenyl Acetate directly onto the center of

the ATR crystal.

Spectrum Acquisition:

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.

Identify and label the significant absorption peaks.

Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent

and allow it to dry completely.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

2-Ethylphenyl Acetate sample

A suitable volatile solvent (e.g., dichloromethane or hexane)

GC-MS instrument

Microsyringe

Procedure:

Sample Preparation: Prepare a dilute solution of 2-Ethylphenyl Acetate (e.g., 1 mg/mL) in a

volatile solvent.

GC-MS Instrument Setup:

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1

minute, then ramp up to 250°C at a rate of 10°C/min.

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

Use helium as the carrier gas at a constant flow rate.

Set the MS ion source to electron ionization (EI) mode, typically at 70 eV.

Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet

using a microsyringe.

Data Acquisition and Analysis:

The GC will separate the components of the sample, and the eluting compounds will be

introduced into the MS.

Acquire the mass spectrum for the peak corresponding to 2-Ethylphenyl Acetate.
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Identify the molecular ion peak and the major fragment ions.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Ethylphenyl Acetate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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